

3-Hydroxy-4-nitrobenzaldehyde physical properties and solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B145838

[Get Quote](#)

In-Depth Technical Guide: 3-Hydroxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and solubility of **3-Hydroxy-4-nitrobenzaldehyde**, a key intermediate in various synthetic applications. The information is curated to support research, development, and drug discovery endeavors.

Core Physical Properties

3-Hydroxy-4-nitrobenzaldehyde is a yellow to orange crystalline solid at room temperature. Its molecular structure consists of a benzene ring substituted with a hydroxyl group, a nitro group, and an aldehyde group.

The key physical and chemical properties of **3-Hydroxy-4-nitrobenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C7H5NO4	[1]
Molecular Weight	167.12 g/mol	[1]
Appearance	Yellow to orange crystalline powder	[2]
Melting Point	127-131 °C	[2] [3] [4]
Boiling Point	303.3 ± 27.0 °C (Predicted)	[3]
Density	1.500 ± 0.06 g/cm³ (Predicted)	[3]
pKa	6.14 ± 0.13 (Predicted)	[3]
LogP	1.63610	
CAS Number	704-13-2	[2] [3] [4]

Solubility Profile

3-Hydroxy-4-nitrobenzaldehyde is reported to be soluble in methanol.[\[2\]](#)[\[3\]](#) While comprehensive quantitative solubility data in a wide range of organic solvents is not readily available in the literature, its structural features—a polar aromatic ring with hydrogen bond donor (hydroxyl) and acceptor (nitro, aldehyde) groups—suggest at least moderate solubility in polar organic solvents. Its solubility is expected to be limited in non-polar solvents.

A general qualitative solubility testing protocol is provided in the experimental section to enable researchers to determine its solubility in solvents relevant to their specific applications.

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties are outlined below. These protocols are based on established laboratory techniques.

Synthesis of 3-Hydroxy-4-nitrobenzaldehyde

A common method for the synthesis of **3-Hydroxy-4-nitrobenzaldehyde** involves the nitration of m-hydroxybenzaldehyde.[\[2\]](#)

Materials:

- m-Hydroxybenzaldehyde
- Methylene chloride
- Tetrabutylammonium hydrogensulfate
- Isopropyl nitrate
- Concentrated sulfuric acid
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel
- Hexane
- Ethyl acetate

Procedure:

- Dissolve m-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL) in a suitable reaction vessel.
- Add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol) to the stirred solution.^[2]
- Slowly add concentrated sulfuric acid (610 μ L) dropwise to the reaction mixture.
- Stir the mixture at room temperature for 15 minutes.^[2]
- Upon completion, transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.
- Extract the product with dichloromethane.

- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under vacuum.
- Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1) to yield **3-Hydroxy-4-nitrobenzaldehyde** as a yellow solid.[\[2\]](#)

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Materials:

- **3-Hydroxy-4-nitrobenzaldehyde** sample
- Capillary tubes
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Thermometer

Procedure:

- Finely powder a small amount of the **3-Hydroxy-4-nitrobenzaldehyde** sample.
- Pack the powdered sample into a capillary tube to a height of a few millimeters.[\[5\]](#)
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to determine an approximate melting range.
- Allow the apparatus to cool.
- For an accurate measurement, heat the sample again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[\[6\]](#)
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range

represents the melting point.[6]

Determination of Boiling Point (for liquids, provided for context)

While **3-Hydroxy-4-nitrobenzaldehyde** is a solid at room temperature, the following is a general protocol for determining the boiling point of an organic compound.

Materials:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or Thiele tube)

Procedure:

- Place a small amount of the liquid into a small test tube.
- Invert a capillary tube (sealed at one end) and place it into the liquid in the test tube.
- Attach the test tube to a thermometer.
- Immerse the assembly in a heating bath.
- Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the liquid approaches its boiling point.[3]
- When a steady stream of bubbles is observed, remove the heat and allow the apparatus to cool.
- The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[7]

Qualitative Solubility Determination

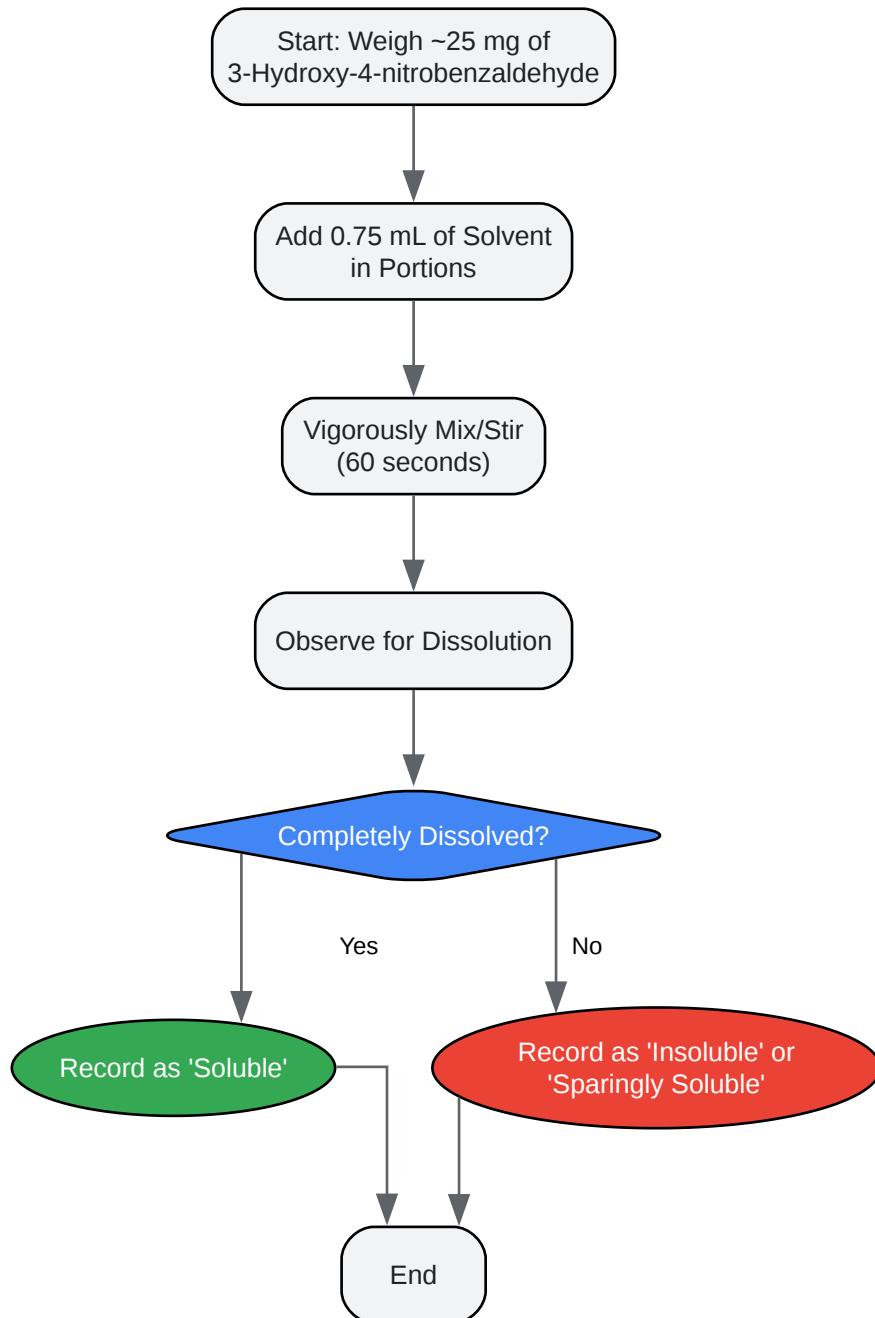
This protocol allows for the determination of the solubility of **3-Hydroxy-4-nitrobenzaldehyde** in various solvents.

Materials:

- **3-Hydroxy-4-nitrobenzaldehyde** sample
- Small test tubes
- A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)
- Vortex mixer or spatula for stirring

Procedure:

- Place approximately 25 mg of **3-Hydroxy-4-nitrobenzaldehyde** into a small test tube.
- Add 0.75 mL of the chosen solvent in small portions.
- After each addition, vigorously shake or stir the mixture for at least 60 seconds.[8][9]
- Observe whether the solid dissolves completely.
- Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent.


Visualizations

The following diagrams illustrate key experimental workflows.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Hydroxy-4-nitrobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for qualitative solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-4-nitrobenzaldehyde CAS#: 704-13-2 [m.chemicalbook.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. 3-羟基-4-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- To cite this document: BenchChem. [3-Hydroxy-4-nitrobenzaldehyde physical properties and solubility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145838#3-hydroxy-4-nitrobenzaldehyde-physical-properties-and-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com